molecular formula C21H20N2O5 B11027495 methyl 4-({[2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate

methyl 4-({[2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate

Cat. No.: B11027495
M. Wt: 380.4 g/mol
InChI Key: JWDOJLMECXWVML-UHFFFAOYSA-N
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Description

Methyl 4-({[2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzoate ester linked to an isoindoline derivative, making it a subject of interest for synthetic chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the isoindoline derivative, which is then coupled with a benzoate ester.

  • Preparation of Isoindoline Derivative

      Starting Material: 2-methylpropylamine

      Reagents: Phthalic anhydride, acetic acid

      Conditions: Reflux in acetic acid to form the isoindoline derivative.

  • Coupling Reaction

      Starting Material: Isoindoline derivative

      Reagents: Methyl 4-aminobenzoate, coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

      Conditions: Room temperature, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate, chromium trioxide

      Conditions: Acidic or basic medium

      Products: Oxidized derivatives of the isoindoline or benzoate moieties.

  • Reduction

      Reagents: Lithium aluminum hydride, sodium borohydride

      Conditions: Anhydrous conditions

      Products: Reduced forms of the carbonyl groups.

  • Substitution

      Reagents: Halogenating agents like N-bromosuccinimide (NBS)

      Conditions: Radical initiators, UV light

      Products: Halogenated derivatives at the benzylic position.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: N-bromosuccinimide, halogen gases

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile building block.

Biology

Biologically, it can be used in the study of enzyme interactions due to its potential to act as a substrate or inhibitor. Its structural complexity allows it to interact with various biological molecules.

Medicine

In medicine, derivatives of this compound are being explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

Industrially, it can be used in the production of specialty chemicals and materials, particularly in the development of new polymers and resins.

Mechanism of Action

The mechanism by which methyl 4-({[2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The isoindoline moiety can interact with nucleophilic sites, while the benzoate ester can undergo hydrolysis, releasing active intermediates.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminobenzoate: A simpler ester used in various synthetic applications.

    Phthalic anhydride derivatives: Used in the synthesis of isoindoline compounds.

    Benzoate esters: Commonly used in organic synthesis and as preservatives.

Uniqueness

Methyl 4-({[2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate is unique due to its combined structural features of an isoindoline and a benzoate ester. This dual functionality allows for diverse chemical reactions and applications, setting it apart from simpler analogs.

Properties

Molecular Formula

C21H20N2O5

Molecular Weight

380.4 g/mol

IUPAC Name

methyl 4-[[2-(2-methylpropyl)-1,3-dioxoisoindole-5-carbonyl]amino]benzoate

InChI

InChI=1S/C21H20N2O5/c1-12(2)11-23-19(25)16-9-6-14(10-17(16)20(23)26)18(24)22-15-7-4-13(5-8-15)21(27)28-3/h4-10,12H,11H2,1-3H3,(H,22,24)

InChI Key

JWDOJLMECXWVML-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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